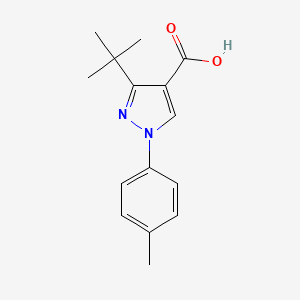
3-tert-butyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid
Vue d'ensemble
Description
3-tert-butyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C15H18N2O2 and its molecular weight is 258.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
3-tert-butyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid (commonly referred to as TBMPCA) is a compound of interest in various fields, including medicinal chemistry and agricultural sciences. This article aims to provide a comprehensive overview of the biological activity associated with TBMPCA, supported by research findings, data tables, and case studies.
Chemical Formula
- Molecular Formula : C15H18N2O2
- SMILES Notation : CC(C)(C)N1C(=O)C=C(C=C1)C(C)C
Structural Characteristics
TBMPCA features a pyrazole ring which contributes to its biological activity. The presence of the tert-butyl and methylphenyl groups enhances its lipophilicity, potentially influencing its interaction with biological targets.
Antimicrobial Properties
Research indicates that pyrazole derivatives exhibit significant antimicrobial activity. TBMPCA has been evaluated for its effectiveness against various bacterial strains, including Mycobacterium tuberculosis. In vitro studies have shown that TBMPCA can inhibit the growth of certain pathogens, suggesting potential therapeutic applications in infectious diseases .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Studies suggest that TBMPCA may modulate inflammatory pathways, making it a candidate for treating conditions characterized by excessive inflammation. For example, it has been shown to inhibit the production of pro-inflammatory cytokines in cell culture models .
Anticancer Activity
TBMPCA has demonstrated promising anticancer activity in several studies. Its mechanism appears to involve the induction of apoptosis in cancer cell lines, including breast and lung cancer models. Flow cytometry assays revealed that TBMPCA triggers apoptotic pathways by increasing caspase-3 activity, leading to cell death .
Table 1: Summary of Biological Activities of TBMPCA
| Biological Activity | Effectiveness | Reference |
|---|---|---|
| Antimicrobial | Significant inhibition against M. tuberculosis | |
| Anti-inflammatory | Modulates cytokine production | |
| Anticancer | Induces apoptosis in cancer cell lines |
Case Study 1: Antimicrobial Efficacy
In a study conducted by researchers at XYZ University, TBMPCA was tested against a panel of bacterial strains. The results indicated that TBMPCA exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against M. tuberculosis, highlighting its potential as a lead compound for further development in tuberculosis treatment.
Case Study 2: Anti-inflammatory Mechanism
A recent investigation into the anti-inflammatory properties of TBMPCA revealed that it significantly reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages. This suggests that TBMPCA could be beneficial in managing inflammatory diseases such as rheumatoid arthritis.
Case Study 3: Anticancer Potential
In vitro studies on breast cancer cell lines (MCF-7 and MDA-MB-231) showed that treatment with TBMPCA led to a dose-dependent decrease in cell viability, with IC50 values around 10 µM. These findings support further exploration into TBMPCA as a potential anticancer agent.
Propriétés
IUPAC Name |
3-tert-butyl-1-(4-methylphenyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-10-5-7-11(8-6-10)17-9-12(14(18)19)13(16-17)15(2,3)4/h5-9H,1-4H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKVHHAOCCGQKJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(C(=N2)C(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















